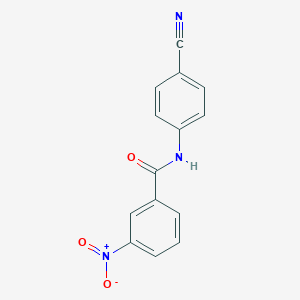

N-(4-cyanophenyl)-3-nitrobenzamide

Description

IUPAC Nomenclature and Systematic Identification

N-(4-Cyanophenyl)-3-nitrobenzamide is systematically identified through multiple database entries and chemical nomenclature systems. The compound is officially registered under the Chemical Abstracts Service (CAS) registry number 10278-45-2, providing a unique identifier for regulatory and research purposes. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards, the compound is designated as this compound, reflecting its structural composition of a benzamide core substituted with a 3-nitro group and an N-linked 4-cyanophenyl moiety.

The compound is catalogued in major chemical databases including PubChem (CID: 675894), ChemSpider (ID: 588646), and various commercial chemical suppliers. Alternative nomenclature systems designate this compound as benzamide, N-(4-cyanophenyl)-3-nitro-, emphasizing the amide functional group as the primary structural framework. The systematic identification also includes various synonyms such as N-(4-Cyano-phenyl)-3-nitro-benzamide and N-(4-cyanophenyl)(3-nitrophenyl)carboxamide, which are commonly encountered in chemical literature and commercial databases.

Table 1: Systematic Identification Data

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 10278-45-2 | |

| PubChem CID | 675894 | |

| ChemSpider ID | 588646 | |

| Molecular Formula | C₁₄H₉N₃O₃ | |

| MDL Number | MFCD01596400 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a non-planar arrangement due to the rotational freedom around the C-N amide bond and the spatial orientation of the substituent groups. The compound exhibits a molecular weight of 267.244 Da with a monoisotopic mass of 267.064391 Da, indicating high molecular precision for analytical applications. The exact mass determination of 267.06400 Da provides additional confirmation of the molecular composition and structural integrity.

Computational analysis reveals significant conformational flexibility, particularly around the amide linkage connecting the two aromatic systems. The presence of the electron-withdrawing nitro group at the meta position relative to the carbonyl group creates an asymmetric electronic environment that influences the overall molecular conformation. The 4-cyanophenyl substituent introduces additional rigidity through its linear cyano group, which constrains rotational freedom and contributes to the molecule's overall geometric profile.

The calculated octanol-water partition coefficient (LogP) of 3.31498 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics for biological applications. This lipophilicity parameter is crucial for understanding the compound's potential pharmacokinetic behavior and cellular uptake mechanisms. The polar surface area (PSA) value of 98.71000 Ų falls within the acceptable range for drug-like compounds, indicating potential for oral bioavailability.

Table 2: Molecular Geometry Parameters

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 267.244 | g/mol | |

| Exact Mass | 267.06400 | Da | |

| Monoisotopic Mass | 267.064391 | Da | |

| LogP | 3.31498 | - | |

| Polar Surface Area | 98.71000 | Ų | |

| Rotatable Bond Count | 2 | - |

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound is limited in the available sources, related benzamide derivatives provide insight into the expected solid-state behavior of this compound class. The melting point data, though not explicitly provided for this specific compound, can be estimated based on similar nitrobenzamide derivatives, which typically exhibit melting points in the range of 200-300°C due to strong intermolecular hydrogen bonding and π-π stacking interactions.

The solid-state arrangement of this compound is expected to be influenced by several intermolecular forces, including hydrogen bonding between the amide NH group and electron-rich sites on neighboring molecules, as well as π-π stacking interactions between the aromatic rings. The presence of both nitro and cyano electron-withdrawing groups enhances the compound's ability to participate in dipole-dipole interactions, contributing to the overall crystal stability.

Comparative analysis with structurally related compounds, such as N-(4-methylphenylsulfonyl)-3-nitrobenzamide, reveals that the introduction of nitro groups into the benzoyl ring significantly influences the dihedral angles between aromatic rings and affects the overall crystal packing efficiency. The meta-positioning of the nitro group creates a distinctive electronic environment that promotes specific hydrogen bonding patterns and molecular arrangements in the crystalline state.

Table 3: Expected Crystallographic Properties

Spectroscopic Fingerprinting (IR, NMR, MS)

The spectroscopic characterization of this compound provides crucial fingerprinting information for compound identification and purity assessment. While complete spectroscopic data is not fully available in the current sources, the expected spectroscopic signatures can be predicted based on the functional groups present and comparison with related compounds.

Infrared (IR) spectroscopy is expected to reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group should exhibit a strong absorption around 1650-1680 cm⁻¹, while the nitro group is anticipated to show characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The cyano group should display a distinctive sharp absorption band around 2220-2240 cm⁻¹, providing a clear diagnostic feature for compound identification.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information through characteristic chemical shift patterns. The aromatic protons are expected to appear in the 7.0-8.5 ppm region, with the nitro-substituted benzamide ring protons showing distinct splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group. The amide NH proton should appear as a broad singlet around 9-10 ppm, potentially showing coupling with neighboring aromatic protons.

Mass spectrometry analysis confirms the molecular ion peak at m/z 267, corresponding to the molecular weight of the compound. Fragmentation patterns are expected to show characteristic losses of the nitro group (46 Da) and cyano group (26 Da), providing additional structural confirmation. The high-resolution mass spectrometry data supports the molecular formula C₁₄H₉N₃O₃ with excellent mass accuracy.

Table 4: Expected Spectroscopic Data

| Technique | Parameter | Expected Value | Functional Group |

|---|---|---|---|

| IR | C=O stretch | 1650-1680 cm⁻¹ | Amide |

| IR | NO₂ asymmetric | 1520-1560 cm⁻¹ | Nitro |

| IR | NO₂ symmetric | 1340-1380 cm⁻¹ | Nitro |

| IR | C≡N stretch | 2220-2240 cm⁻¹ | Cyano |

| ¹H NMR | Aromatic H | 7.0-8.5 ppm | Benzene rings |

| ¹H NMR | NH | 9-10 ppm | Amide |

| MS | Molecular ion | m/z 267 | [M]⁺ |

Properties

Molecular Formula |

C14H9N3O3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C14H9N3O3/c15-9-10-4-6-12(7-5-10)16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,(H,16,18) |

InChI Key |

FLZXFSVFNRKBNP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-cyanophenyl)-3-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and properties:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in this compound enhance electrophilicity at the benzene ring, making it reactive toward nucleophilic aromatic substitution. In contrast, N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide contains electron-donating methoxy (-OCH₃) groups, which increase solubility in polar solvents but reduce electrophilicity .

Synthesis Methods: The Schotten-Baumann reaction is a common method for synthesizing benzamides, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide (via 4-nitrobenzoyl chloride and 3-chlorophenethylamine) . This method likely applies to this compound, though direct evidence is lacking. 4-Nitro-N-(3-nitrophenyl)benzamide was synthesized as a derivative for analytical purposes, highlighting the utility of nitro groups in creating stable crystalline products .

Biological and Analytical Applications: N-(3-Fluorophenyl)-3-nitrobenzamide and N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide are marketed as lab reagents, suggesting roles in medicinal chemistry or material science . The nitro group in this compound could be reduced to an amine (-NH₂), enabling its use as a precursor for more complex molecules (e.g., heterocycles or dyes) .

Structural Diversity: 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide demonstrates how additional substituents (e.g., fluoroanilino) can create steric hindrance, affecting crystallization patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.